Niclofolan

描述

Proposed fasciolacide. Synonyms: Dertil; Bilevon; Bay 9015.

Structure

3D Structure

属性

IUPAC Name |

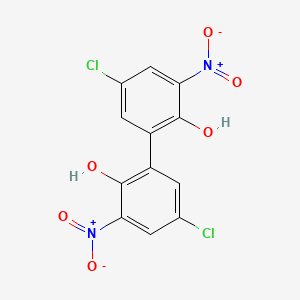

4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O6/c13-5-1-7(11(17)9(3-5)15(19)20)8-2-6(14)4-10(12(8)18)16(21)22/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULACPAEUUWKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023249 | |

| Record name | Menichlopholan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10331-57-4 | |

| Record name | 5,5′-Dichloro-3,3′-dinitro[1,1′-biphenyl]-2,2′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10331-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niclofolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010331574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menichlopholan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niclofolan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOFOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KFT81F6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Niclofolan's Mechanism of Action on Mitochondria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclofolan, a halogenated salicylanilide, exerts its biological effects primarily through the disruption of mitochondrial function. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on mitochondria, detailing its role as a protonophoric uncoupler of oxidative phosphorylation. The subsequent cascade of events, including the dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, and induction of downstream cellular stress pathways, is meticulously described. This document synthesizes available quantitative data, presents detailed experimental protocols for assessing this compound's mitochondrial effects, and utilizes visualizations to illustrate the complex signaling and experimental workflows involved.

Core Mechanism: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of this compound on mitochondria is the uncoupling of oxidative phosphorylation.[1][2][3] As a member of the salicylanilide class of compounds, this compound functions as a protonophore , a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[4][5]

This protonophoric activity is attributed to the chemical structure of salicylanilides, which possess a dissociable acidic proton and a bulky, hydrophobic moiety. These features allow the protonated form of this compound to diffuse across the inner mitochondrial membrane into the matrix. Once in the alkaline environment of the matrix, it releases a proton, and the resulting anionic form returns to the intermembrane space, driven by the membrane potential. This cyclical process effectively shuttles protons back into the mitochondrial matrix, dissipating the crucial proton gradient generated by the electron transport chain.

The uncoupling of the proton gradient from ATP synthesis leads to a series of immediate and downstream consequences for mitochondrial and cellular function.

Signaling Pathway: Protonophoric Action of this compound

Caption: Protonophoric cycle of this compound across the inner mitochondrial membrane.

Quantitative Effects of this compound on Mitochondrial Function

The following tables summarize the quantitative effects of this compound and related salicylanilides on key mitochondrial parameters. It is important to note that specific quantitative data for this compound is limited in the publicly available literature. Therefore, data for the closely related and well-studied salicylanilide, niclosamide, is included for comparative purposes, with the assumption of a similar mechanism of action.

Table 1: Effect of Salicylanilides on Mitochondrial Respiration

| Compound | System | Parameter | Value | Reference |

| Salicylanilides | Rat Liver Mitochondria | Uncoupling Activity | Ranged over three orders of magnitude | |

| Niclosamide | Isolated Mouse Liver Mitochondria | EC50 for Uncoupling | 0.04 µM |

Table 2: Effect of Salicylanilides on ATP Synthesis

| Compound | System | Parameter | Effect | Reference |

| Salicylanilides | Housefly & Rat Liver Mitochondria | P(i)-ATP Exchange | Inhibition |

Table 3: Downstream Cellular Effects of Niclosamide

| Effect | Cell Line | Observation | Reference |

| Mitochondrial Fragmentation | HeLa Cells | Potent inducer of mitochondrial fission | |

| Apoptosis | HeLa Cells | Caspase-3 activation | |

| Autophagy | HeLa Cells | Increased autophagic activity |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of this compound on the rate of oxygen consumption in isolated mitochondria, a direct measure of electron transport chain activity and uncoupling.

Experimental Workflow:

Caption: Workflow for measuring mitochondrial oxygen consumption rate.

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

-

Respirometry:

-

Calibrate a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) at 37°C.

-

Add respiration buffer to the chamber, followed by the isolated mitochondria (typically 0.5-1 mg/mL).

-

Add a substrate for the electron transport chain (e.g., 5 mM succinate in the presence of 1 µM rotenone to inhibit Complex I).

-

Record the basal (State 2) oxygen consumption rate.

-

To measure State 3 respiration, add a saturating amount of ADP (e.g., 150 µM).

-

Once the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

-

To assess the uncoupling effect of this compound, perform a stepwise titration of this compound to the chamber during State 4 respiration and record the stimulation of oxygen consumption.

-

-

Data Analysis: Calculate the respiratory control ratio (RCR = State 3/State 4) as an indicator of mitochondrial coupling. Plot the dose-response curve for this compound-stimulated oxygen consumption to determine the EC50 value.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the dissipation of the mitochondrial membrane potential induced by this compound.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa or primary neurons) in a suitable format (e.g., 96-well black-walled plates for plate reader analysis or glass-bottom dishes for microscopy).

-

Staining: Load the cells with a fluorescent potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

-

TMRE: Incubate cells with 25-100 nM TMRE for 20-30 minutes at 37°C.

-

JC-1: Incubate cells with 1-5 µg/mL JC-1 for 15-30 minutes at 37°C.

-

-

Treatment: After staining, wash the cells and treat with various concentrations of this compound for a defined period. Include a positive control for depolarization, such as FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone).

-

Measurement:

-

Fluorescence Microscopy: Capture images using appropriate filter sets. For JC-1, capture both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.

-

Flow Cytometry: Analyze the shift in fluorescence intensity.

-

Plate Reader: Measure the fluorescence intensity. For JC-1, calculate the ratio of red to green fluorescence.

-

-

Data Analysis: Quantify the decrease in fluorescence (for TMRE) or the decrease in the red/green fluorescence ratio (for JC-1) as a function of this compound concentration to determine the dose-response relationship.

Quantification of Cellular ATP Levels

Objective: To determine the impact of this compound on the cell's ability to produce ATP.

Methodology:

-

Cell Culture and Treatment: Plate cells in a 96-well white-walled plate and treat with a range of this compound concentrations for a specified time.

-

ATP Measurement: Use a commercial ATP luminescence assay kit (e.g., CellTiter-Glo®).

-

Lyse the cells according to the kit's protocol to release ATP.

-

Add the luciferase/luciferin reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel assay, e.g., MTT or crystal violet). Plot the ATP levels as a function of this compound concentration to determine the IC50 for ATP depletion.

Detection of Reactive Oxygen Species (ROS)

Objective: To measure the generation of reactive oxygen species as a downstream consequence of mitochondrial dysfunction induced by this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for other assays.

-

Staining: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) or MitoSOX™ Red (for mitochondrial superoxide).

-

Measurement: Analyze the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.

-

Data Analysis: Quantify the increase in fluorescence as a function of this compound concentration.

Analysis of Mitochondrial Morphology

Objective: To visualize and quantify changes in mitochondrial morphology (e.g., fragmentation) induced by this compound.

Methodology:

-

Cell Culture and Staining: Culture cells on glass coverslips and stain mitochondria with a fluorescent probe that is independent of membrane potential, such as MitoTracker™ Green FM.

-

Treatment: Treat the cells with this compound.

-

Imaging: Acquire high-resolution images of the mitochondria using confocal or fluorescence microscopy.

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology parameters such as aspect ratio, form factor, and the number of individual mitochondrial fragments.

-

Western Blot Analysis: To investigate the molecular mechanism of fragmentation, perform western blotting for key mitochondrial dynamics proteins such as Drp1, Mfn1, and Mfn2.

Downstream Cellular Consequences

The uncoupling of oxidative phosphorylation by this compound triggers a cascade of cellular events.

Induction of Apoptosis and Autophagy

The disruption of mitochondrial integrity, including the loss of membrane potential and increased ROS production, are potent triggers for programmed cell death. This compound has been shown to induce both apoptosis, characterized by the activation of caspases, and autophagy, a cellular recycling process.

Signaling Pathway: this compound-Induced Cellular Stress Responses

Caption: Downstream cellular consequences of this compound-induced mitochondrial dysfunction.

Structure-Activity Relationship

The uncoupling activity of salicylanilides like this compound is closely tied to their chemical structure. Key features for potent uncoupling activity include:

-

An Acidic Proton: The phenolic hydroxyl group provides the necessary dissociable proton for the protonophoric cycle.

-

Hydrophobicity: A high degree of lipophilicity, conferred by the halogenated phenyl rings, is essential for the molecule to readily partition into and diffuse across the lipid bilayer of the inner mitochondrial membrane.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing substituents, such as nitro groups and halogens, stabilizes the anionic form of the molecule after deprotonation, which is crucial for its return journey across the membrane.

Conclusion

This compound's mechanism of action on mitochondria is centered on its function as a protonophoric uncoupler. By disrupting the proton gradient across the inner mitochondrial membrane, it effectively decouples electron transport from ATP synthesis. This leads to a cascade of events including mitochondrial depolarization, inhibition of cellular energy production, increased oxidative stress, and alterations in mitochondrial morphology. These mitochondrial perturbations ultimately culminate in the activation of cellular stress pathways, including apoptosis and autophagy. A thorough understanding of these mechanisms, supported by quantitative analysis and detailed experimental investigation, is crucial for the continued exploration of this compound and related compounds in various research and drug development contexts.

References

- 1. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. actanaturae.ru [actanaturae.ru]

The Dual Primary Cellular Targets of Niclofolan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclofolan, a halogenated salicylanilide, has long been utilized as an anthelmintic agent.[1] Recent research, however, has unveiled its potent and distinct effects on fundamental cellular processes, establishing it as a molecule with significant potential for drug repurposing, particularly in oncology. This technical guide delineates the dual primary cellular targets of this compound: its function as a mitochondrial protonophore leading to the uncoupling of oxidative phosphorylation, and its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document provides a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, detailed experimental protocols for target validation, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound's established use in veterinary medicine as a flukicide has paved the way for deeper investigations into its molecular mechanisms. These inquiries have revealed that its efficacy extends beyond its antiparasitic activity, highlighting its interaction with two critical cellular components: mitochondria and the STAT3 protein. Its ability to act as a protonophore disrupts the mitochondrial membrane potential, a mechanism shared by other salicylanilides.[1][2] Concurrently, this compound has been identified as a small-molecule inhibitor of the STAT3 signaling pathway, a key regulator of cell proliferation, survival, and differentiation that is often dysregulated in cancer.[3][4] This dual-targeting capability makes this compound a compelling subject for further research and therapeutic development.

Primary Cellular Target 1: Mitochondria - Uncoupling of Oxidative Phosphorylation

This compound functions as a classical mitochondrial uncoupler. As a protonophore, it is a lipophilic weak acid capable of shuttling protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling of electron transport from oxidative phosphorylation leads to a decrease in ATP production, an increase in oxygen consumption, and the dissipation of energy as heat.

Mechanism of Action as a Protonophore

The protonophoric action of this compound involves its ability to exist in both protonated and deprotonated states. In the intermembrane space, where the proton concentration is high, the anionic form of this compound becomes protonated. This neutral form can then diffuse across the hydrophobic inner mitochondrial membrane into the matrix. Once in the alkaline environment of the matrix, it releases the proton, reverting to its anionic form. This cyclical process effectively creates a proton leak, bypassing the ATP synthase complex.

References

- 1. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Niclofolan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of Niclofolan, a potent anthelmintic agent. The document details the core chemical reactions, precursors, and experimental protocols necessary for its laboratory-scale preparation. Quantitative data is summarized for clarity, and key transformations are visualized to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, chemically known as 5,5'-dichloro-2,2'-dihydroxy-3,3'-dinitrobiphenyl, is a halogenated biphenyl derivative that has been utilized in veterinary medicine for its flukicidal properties. Its molecular structure, characterized by a substituted biphenyl core, dictates its biological activity. The synthesis of this compound is a multi-step process that involves the formation of a key phenolic precursor followed by a coupling reaction to construct the central biphenyl linkage. This guide will elucidate the synthetic route, starting from commercially available reagents.

Overview of the Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

-

Synthesis of the Precursor: The preparation of 4-chloro-2-nitrophenol from a suitable starting material.

-

Dimerization of the Precursor: The coupling of two molecules of 4-chloro-2-nitrophenol to form the final this compound structure.

The most plausible and documented route for the dimerization step is the Ullmann coupling reaction, a classic method for the synthesis of symmetrical biaryls.

Experimental Protocols

Stage 1: Synthesis of 4-chloro-2-nitrophenol

The precursor, 4-chloro-2-nitrophenol, can be synthesized via the hydrolysis of 2,5-dichloronitrobenzene.

Reaction:

Experimental Protocol:

A detailed protocol for the synthesis of 4-chloro-2-nitrophenol is adapted from established chemical synthesis procedures. In a suitable reaction vessel, 2,5-dichloronitrobenzene is heated with an aqueous solution of sodium hydroxide. The reaction mixture is maintained at an elevated temperature to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms with a hydroxyl group. Upon completion of the reaction, the resulting sodium salt of 4-chloro-2-nitrophenol is isolated. The free phenol is then liberated by acidification with a strong acid, such as hydrochloric acid. The crude product can be purified by recrystallization or distillation.

| Parameter | Value |

| Starting Material | 2,5-Dichloronitrobenzene |

| Reagents | Sodium hydroxide, Hydrochloric acid |

| Solvent | Water |

| Reaction Temperature | Elevated, typically reflux |

| Reaction Time | Several hours |

| Typical Yield | High |

Stage 2: Synthesis of this compound (5,5'-dichloro-2,2'-dihydroxy-3,3'-dinitrobiphenyl) via Ullmann Coupling

The final step in the synthesis of this compound is the copper-catalyzed homocoupling of 4-chloro-2-nitrophenol.

Reaction:

Experimental Protocol:

This protocol is a representative procedure based on general Ullmann coupling reactions for similar nitroaryl halides, as a specific detailed protocol for this compound was not explicitly found in the surveyed literature.

In a high-boiling point solvent such as dimethylformamide (DMF) or in the absence of a solvent (neat), 4-chloro-2-nitrophenol is mixed with finely divided copper powder or copper bronze. The mixture is heated to a high temperature, typically in the range of 150-250°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

| Parameter | Value |

| Starting Material | 4-chloro-2-nitrophenol |

| Reagent | Copper powder or Copper bronze |

| Solvent | High-boiling point solvent (e.g., DMF) or neat |

| Reaction Temperature | 150-250°C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Purification | Recrystallization |

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Intermediate/Product | Molecular Formula | Molar Mass ( g/mol ) |

| 1 | 2,5-Dichloronitrobenzene | NaOH, HCl | 4-chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.55 |

| 2 | 4-chloro-2-nitrophenol | Copper | This compound | C₁₂H₆Cl₂N₂O₆ | 345.09 |

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Overall synthesis pathway of this compound from 2,5-dichloronitrobenzene.

Experimental Workflow for this compound Synthesis

Beyond the Worm: A Technical Guide to the Expanding Biological Activities of Niclofolan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclofolan, a halogenated biphenol, has long been recognized for its efficacy as an anthelmintic agent, particularly against liver flukes. Its primary mechanism of action involves the disruption of energy metabolism in parasites through the uncoupling of oxidative phosphorylation. However, emerging research into structurally related compounds, notably niclosamide, suggests a much broader spectrum of biological activity. This technical guide synthesizes the current understanding of this compound's molecular interactions and explores its potential in therapeutic areas beyond parasitology, including oncology and virology. Drawing parallels with the well-documented activities of niclosamide, this paper provides a framework for future research and drug development initiatives centered on this compound. We present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Disruption of Mitochondrial Bioenergetics

This compound's established anthelmintic activity is primarily attributed to its function as a potent uncoupler of oxidative phosphorylation in parasite mitochondria.[1][2] This process is fundamental to cellular energy production.

Mechanism:

-

Protonophore Activity: this compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.

-

Dissipation of the Proton Gradient: By shuttling protons back into the mitochondrial matrix, this compound dissipates the proton motive force that is essential for ATP synthesis by ATP synthase.

-

Energy Deficit: The uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular ATP, causing metabolic collapse, paralysis, and death of the parasite.[1]

In vitro studies have demonstrated that this compound, along with other liver fluke anthelmintics, increases the ATPase activity of rat-liver mitochondria, confirming its effect on mitochondrial function.[3]

Potential Anticancer Activity: A Comparative Analysis with Niclosamide

While direct studies on the anticancer effects of this compound are limited, extensive research on its close analog, niclosamide, provides compelling evidence for this potential application. The shared salicylanilide scaffold suggests that this compound may interact with similar cellular pathways implicated in cancer.

Niclosamide has been shown to exert anti-neoplastic effects by modulating multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3] It is plausible that this compound could exhibit similar activities.

Key Signaling Pathways Potentially Targeted by this compound (inferred from Niclosamide studies):

-

Wnt/β-catenin Signaling: This pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Niclosamide inhibits this pathway, leading to decreased cancer cell growth.

-

Notch Signaling: The Notch pathway regulates cell fate decisions, and its dysregulation is implicated in various malignancies. Niclosamide has been shown to suppress Notch signaling.

-

STAT3 (Signal Transducer and Activator of Transcription 3) Signaling: Constitutive activation of STAT3 is common in cancer and promotes tumor cell survival and proliferation. Niclosamide can inhibit STAT3 signaling.

-

mTOR (mammalian Target of Rapamycin) Signaling: The mTOR pathway is a central regulator of cell growth and metabolism and is often hyperactivated in cancer. Niclosamide has been identified as an inhibitor of mTOR signaling.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is involved in inflammation and cell survival, and its chronic activation can contribute to tumorigenesis. Niclosamide can suppress NF-κB activity.

Quantitative Data on the Anticancer Activity of Niclosamide (for comparative purposes):

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Adrenocortical Carcinoma Cells | Adrenocortical Carcinoma | Not Specified | |

| Esophageal Adenocarcinoma Cells (SK-GT-4) | Esophageal Cancer | 0.8 - 1.0 | |

| Esophageal Adenocarcinoma Cells (FLO-1) | Esophageal Cancer | 0.8 - 1.0 | |

| Small Cell Lung Cancer (SCLC) CTC lines | Small Cell Lung Cancer | Varies | |

| Human Oral Squamous Cell Carcinoma Cells | Oral Squamous Cell Carcinoma | Not Specified |

Experimental Protocols for Assessing Anticancer Activity:

-

Cell Viability and Cytotoxicity Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Real-Time Cell Monitoring: Systems like the iCELLigence use electrical impedance to continuously monitor cell proliferation, providing real-time IC50 values.

-

Resazurin Fluorometric Method: This assay measures the reduction of resazurin to the fluorescent resorufin by viable cells.

-

-

Apoptosis Assays:

-

Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. This can be detected by flow cytometry.

-

Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.

-

-

Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

-

Spheroid Inhibition Assay: This three-dimensional culture model mimics the in vivo tumor microenvironment and is used to evaluate the anti-proliferative effects of compounds.

-

Western Blot Analysis: This technique is used to detect and quantify specific proteins to investigate the effect of the compound on signaling pathways (e.g., downregulation of BCL2, MCL1, β-catenin, and phosphorylation of STAT3).

Potential Antiviral Activity: Insights from Niclosamide Research

This compound's precursor relationship to niclosamide, a compound with demonstrated broad-spectrum antiviral effects, suggests that this compound may also possess antiviral properties. The proposed mechanism for niclosamide's antiviral activity involves the disruption of endosomal acidification, a process crucial for the entry of many enveloped viruses into host cells.

Mechanism of Antiviral Action (based on Niclosamide):

As a proton carrier, niclosamide can neutralize the acidic environment of endosomes. This prevents the pH-dependent conformational changes in viral envelope proteins that are necessary for fusion with the endosomal membrane and subsequent release of the viral genome into the cytoplasm.

Viruses Potentially Susceptible to this compound (inferred from Niclosamide studies):

-

Human Rhinoviruses (HRV)

-

Influenza Virus

-

Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)

-

Middle East Respiratory Syndrome Coronavirus (MERS-CoV)

-

Zika Virus (ZIKV)

-

Hepatitis C Virus (HCV)

-

Human Adenovirus

Quantitative Data on the Antiviral Activity of Niclosamide (for comparative purposes):

| Virus | Cell Line | EC50 (µM) | Reference |

| Human Rhinovirus 1A (HRV1A) | HeLa | 1.4 | |

| Human Rhinovirus 2 (HRV2) | HeLa | 0.84 | |

| Human Rhinovirus 14 (HRV14) | HeLa | 1.2 | |

| Human Rhinovirus 16 (HRV16) | HeLa | 1.1 | |

| Influenza A/PR8 | A549 | 0.83 | |

| SARS-CoV | Vero E6 | < 0.1 |

Experimental Protocols for Assessing Antiviral Activity:

-

Viral Entry Assays:

-

19°C Trapping Experiments: Cells are incubated with the virus at a low temperature (e.g., 19°C) to allow viral attachment and internalization but prevent fusion from the endosomes. The compound is then added before shifting to a permissive temperature (37°C) to assess its effect on the fusion step.

-

-

Infection Quantification:

-

Immunostaining: Infected cells are fixed, permeabilized, and stained with antibodies against viral antigens (e.g., dsRNA for many RNA viruses). The percentage of infected cells is then quantified.

-

-

Cytopathic Effect (CPE) Inhibition Assay: This assay visually assesses the ability of a compound to protect cells from the morphological changes and death induced by viral infection.

-

v-ATPase Inhibition Assay: To determine if a compound directly inhibits the vacuolar H+-ATPase responsible for endosomal acidification, an assay measuring ATP hydrolysis in isolated vesicles can be performed.

Potential Antibacterial Activity

While the primary focus of research on this compound and related compounds has been on their anthelmintic, anticancer, and antiviral effects, some salicylanilides have shown antibacterial properties. The nitro group present in this compound is a feature of some antibacterial compounds. Further investigation is warranted to determine if this compound exhibits clinically relevant antibacterial activity.

Experimental Protocols for Assessing Antibacterial Activity:

-

Minimum Inhibitory Concentration (MIC) Assay: This is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. It is typically performed using broth microdilution or agar dilution methods.

-

Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

-

Biofilm Inhibition and Eradication Assays: These assays assess the ability of a compound to prevent the formation of bacterial biofilms or to destroy pre-formed biofilms, which are often associated with chronic infections and antibiotic resistance.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Uncoupling of oxidative phosphorylation by this compound.

Caption: Potential inhibition of pro-cancer signaling by this compound.

Caption: Experimental workflow for antiviral efficacy testing.

Conclusion and Future Directions

This compound's well-established role as a mitochondrial uncoupler provides a strong foundation for its anthelmintic properties. The extensive research on the structurally similar compound, niclosamide, strongly suggests that this compound may possess a much wider range of biological activities, including potent anticancer and antiviral effects. However, there is a clear and urgent need for dedicated research to specifically investigate these non-anthelmintic properties of this compound.

Future studies should focus on:

-

Directly assessing the in vitro anticancer and antiviral efficacy of this compound against a broad range of cancer cell lines and viruses.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting structure-activity relationship (SAR) studies to optimize the therapeutic potential and minimize the toxicity of this compound derivatives.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound in relevant preclinical models.

By systematically exploring these avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel treatments for a variety of challenging diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Off-Target Effects of Salicylanilides in Mammalian Cells: A Technical Guide Focused on Niclosamide

Introduction: While the query specified Niclofolan, the available body of scientific literature extensively details the off-target effects of a closely related salicylanilide, Niclosamide. Given the structural similarities and the wealth of data on Niclosamide's interactions with mammalian cellular pathways, this guide will focus on its off-target activities. Niclosamide, an FDA-approved anthelmintic drug, is primarily known as a mitochondrial uncoupler.[1][2][3][4][5] However, extensive research has revealed its potent inhibitory effects on multiple critical signaling pathways implicated in cancer and other diseases, positioning it as a promising repurposed drug candidate. This document provides an in-depth technical overview of these off-target effects, complete with quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Key Off-Target Signaling Pathways

Niclosamide has been shown to modulate several key signaling pathways independent of its protonophoric activity in the mitochondria. The most well-documented off-target effects are on the Wnt/β-catenin, STAT3, and mTOR signaling pathways.

1.1. Wnt/β-catenin Signaling Pathway

Dysregulated Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. Niclosamide inhibits this pathway by acting on upstream components. It promotes the internalization of the Frizzled1 (FZD1) receptor and leads to the downregulation of Dishevelled-2 (Dvl2) protein levels. This cascade of events prevents the stabilization of β-catenin and subsequently inhibits the transcription of Wnt target genes mediated by the LEF/TCF transcription factors. The inhibitory effect of niclosamide on Wnt/β-catenin signaling has been demonstrated in various cancer cell lines, where it reduces cell proliferation and migration.

1.2. STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide range of human cancers. Constitutive STAT3 signaling promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway. It effectively inhibits the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which is a critical step for its activation and dimerization. This inhibition appears to be independent of upstream kinases like JAK1, JAK2, or Src. By blocking STAT3 activation, Niclosamide prevents its nuclear translocation and transcriptional activity, leading to the downregulation of STAT3 target genes such as Bcl-xL and Mcl-1, ultimately inducing apoptosis and cell cycle arrest in cancer cells with hyperactive STAT3.

1.3. mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. The mTOR signaling pathway is often dysregulated in various human cancers. Niclosamide has been identified as a selective inhibitor of mTOR signaling, disrupting both mTORC1 and mTORC2 complexes. This inhibition affects downstream signaling cascades related to protein synthesis and cellular metabolism, contributing to its anti-proliferative effects.

Quantitative Data: Cytotoxicity

The cytotoxic effects of Niclosamide have been evaluated across numerous mammalian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Citation |

| CaCO2 | Colorectal Cancer | ~5 (Wnt inhibition) | TOPflash Assay | |

| HCT116 | Colorectal Cancer | ~5 (Wnt inhibition) | TOPflash Assay | |

| HEK293 | Embryonic Kidney | ~1 (Wnt inhibition) | TOPflash Assay | |

| HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet | |

| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet | |

| HeLa | Cervical Cancer | 0.25 (STAT3 inhibition) | STAT3 Reporter |

Note: IC50 values can vary significantly based on the cell line, assay duration, and specific endpoint measured (e.g., inhibition of signaling vs. cell viability).

Experimental Protocols

This section details the methodologies for key experiments used to investigate the off-target effects of Niclosamide.

3.1. Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining a compound's effect on cell proliferation and survival.

-

Principle: Quantify the number of viable cells after treatment with the compound of interest.

-

Common Methods:

-

MTS/MTT Assay: Based on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, which is measured spectrophotometrically.

-

Crystal Violet Assay: Stains the DNA of adherent cells. The amount of dye taken up is proportional to the number of cells and is quantified after solubilization.

-

Trypan Blue Exclusion: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained. Cells are then counted using a hemocytometer or automated cell counter.

-

-

General Protocol (MTS Assay Example):

-

Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Niclosamide (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

3.2. Wnt/β-catenin Signaling Reporter Assay (TOPflash/FOPflash)

This luciferase-based reporter assay is the standard method for quantifying the activity of the canonical Wnt signaling pathway.

-

Principle: Uses two plasmids: TOPflash, which contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene, and FOPflash, a negative control with mutated binding sites. A co-transfected Renilla luciferase plasmid is used for normalization.

-

General Protocol:

-

Transfection: Co-transfect mammalian cells (e.g., HEK293, HCT116) with TOPflash or FOPflash plasmid and a Renilla luciferase normalization plasmid.

-

Treatment: After transfection, treat the cells with a Wnt ligand (e.g., Wnt3A) to activate the pathway, along with various concentrations of Niclosamide or a vehicle control for 24 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Measurement: Measure both Firefly (from TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The relative luciferase units (RLU) indicate the level of Wnt/β-catenin signaling activity.

-

3.3. Western Blotting (Immunoblotting)

Western blotting is used to detect specific proteins in a sample and to assess their expression levels or phosphorylation status.

-

Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

-

General Protocol (for p-STAT3):

-

Cell Treatment & Lysis: Treat cells with Niclosamide for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3 Tyr705) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.

-

3.4. Mitochondrial Function Assays

These assays assess the impact of compounds on mitochondrial health and function, such as cellular respiration.

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis.

-

General Protocol (Seahorse XF Assay):

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.

-

Compound Exposure: Acutely expose the cells to test compounds like Niclosamide.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Acquisition: The instrument measures changes in OCR and ECAR in real-time.

-

Analysis: Analyze the resulting profiles to determine how the compound affects key parameters of mitochondrial function.

-

Conclusion

Niclosamide exhibits significant off-target activity against key oncogenic signaling pathways in mammalian cells, including Wnt/β-catenin, STAT3, and mTOR. These effects are distinct from its primary mechanism as a mitochondrial protonophore and are the basis for its consideration as a repurposed anticancer agent. The data summarized and protocols detailed in this guide provide a framework for researchers to further investigate the complex pharmacology of Niclosamide and other salicylanilides. A thorough understanding of these off-target effects is critical for the strategic design of future therapeutic applications and for anticipating potential mechanisms of action or toxicity.

References

- 1. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - Kotova - Acta Naturae [actanaturae.ru]

- 4. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Niclofolan: A Potential Chemical Probe for Mitochondrial Studies - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclofolan, a biphenyl anthelmintic compound, has been traditionally used in veterinary medicine. Structurally similar to the well-characterized mitochondrial uncoupler niclosamide, this compound presents itself as a promising chemical probe for investigating mitochondrial function.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound's core mechanism of action, its potential applications in mitochondrial research, and detailed experimental protocols for its use.

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, a critical step in oxidative phosphorylation. This uncoupling leads to an increase in oxygen consumption by the electron transport chain (ETC) that is not coupled to ATP synthesis, thereby disrupting the primary energy production pathway of the cell. By studying the effects of controlled mitochondrial uncoupling with chemical probes like this compound, researchers can gain valuable insights into mitochondrial physiology and its role in various disease states.

This guide will detail this compound's chemical properties, its proposed mechanism of action as a mitochondrial uncoupler, and provide a framework for its application in laboratory settings.

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for its effective use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 5,5'-Dichloro-3,3'-dinitro-[1,1'-biphenyl]-2,2'-diol | |

| Synonyms | Bilevon, Bay 9015, Menichlopholan | |

| CAS Number | 10331-57-4 | |

| Molecular Formula | C₁₂H₆Cl₂N₂O₆ | |

| Molecular Weight | 345.09 g/mol | |

| Appearance | Orange-yellow crystalline powder | |

| Solubility | Soluble in acetone, glacial acetic acid, and sodium hydroxide solution. Slightly soluble in water and ethanol. | |

| Melting Point | 178-182 °C |

Mechanism of Action: Mitochondrial Uncoupling

This compound is postulated to act as a protonophore, a molecule that shuttles protons across the inner mitochondrial membrane, thereby dissipating the proton-motive force. This action uncouples the electron transport chain from ATP synthesis.

Signaling Pathway of Mitochondrial Uncoupling by this compound

The following diagram illustrates the proposed mechanism of action of this compound as a mitochondrial uncoupler.

Caption: Mechanism of mitochondrial uncoupling by this compound.

Quantitative Data on Mitochondrial Effects

While specific quantitative data for this compound is limited in publicly available literature, the following table provides a template for the types of data that should be generated to characterize its activity as a mitochondrial probe. Data for the related compound, niclosamide, are included for reference where available.

| Parameter | This compound (To be determined) | Niclosamide (Reference) | Experimental System |

| Uncoupling Activity (EC₅₀) | Requires experimental determination | ~0.2 - 1 µM | Isolated mitochondria / Various cell lines |

| Maximal Respiration (OCR) | Requires experimental determination | Significant increase at effective concentrations | Seahorse XF Analyzer |

| ATP Production | Requires experimental determination | Significant decrease at effective concentrations | Luminescence-based ATP assays |

| Mitochondrial Membrane Potential (ΔΨm) | Requires experimental determination | Dose-dependent decrease | JC-1 or TMRE/TMRM fluorescence assays |

| In Vitro Cytotoxicity (CC₅₀) | Requires experimental determination | Varies by cell line (e.g., ~1-10 µM) | MTT, LDH, or other viability assays |

Experimental Protocols

The following protocols are adapted from established methods for studying mitochondrial function and can be applied to investigate the effects of this compound.

Assessment of Cellular Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of cultured cells.

Materials:

-

Seahorse XF96 or XF24 cell culture microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution (in DMSO)

-

Oligomycin (Complex V inhibitor)

-

FCCP (classical uncoupler, positive control)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Cultured cells of interest

Protocol Workflow:

Caption: Workflow for Seahorse XF cellular respiration assay.

Detailed Steps:

-

Cell Seeding (Day 1): Seed cells at an optimized density in a Seahorse XF cell culture microplate and incubate overnight.

-

Cartridge Hydration (Day 1): Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Compound Preparation (Day 2): Prepare fresh dilutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in Seahorse XF assay medium.

-

Cell Plate Preparation (Day 2): Gently wash the cells with pre-warmed assay medium and replace the culture medium with the final volume of assay medium. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

-

Assay Execution: Load the compound plate into the Seahorse XF Analyzer and follow the instrument's prompts to calibrate and run the assay. A typical injection strategy would be:

-

Port A: this compound (at various concentrations) or vehicle control

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential upon treatment with this compound.

Materials:

-

JC-1 dye

-

Cultured cells

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

-

This compound stock solution (in DMSO)

-

FCCP (positive control for depolarization)

Protocol Workflow:

Caption: Workflow for JC-1 mitochondrial membrane potential assay.

Detailed Steps:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Treatment: Treat cells with various concentrations of this compound or FCCP for the desired time.

-

Staining: Remove the treatment media and add JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, ~590 nm emission) and JC-1 monomers (green fluorescence, ~525 nm emission).

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Quantification of Cellular ATP Levels

This protocol describes the use of a luminescence-based assay to measure changes in intracellular ATP concentration following this compound treatment.

Materials:

-

Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

-

Cultured cells

-

White, opaque 96-well plates

-

Luminometer

-

This compound stock solution (in DMSO)

-

Oligomycin (positive control for ATP synthase inhibition)

Protocol Workflow:

Caption: Workflow for luminescence-based cellular ATP assay.

Detailed Steps:

-

Cell Seeding: Seed cells in a white, opaque 96-well plate.

-

Treatment: Treat cells with various concentrations of this compound or oligomycin for the desired duration.

-

Assay Reagent Addition: Add the ATP assay reagent directly to the wells, which lyses the cells and initiates the luminescent reaction.

-

Incubation: Incubate at room temperature for a short period to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve.

In Vitro Cytotoxicity Assessment

It is crucial to determine the concentration range at which this compound acts as a mitochondrial uncoupler without causing significant cell death.

Protocol: Standard cytotoxicity assays such as MTT, XTT, or LDH release assays should be performed. Cells should be treated with a range of this compound concentrations for relevant time points (e.g., 24, 48, 72 hours). The concentration that causes 50% cell death (CC₅₀) should be determined. The effective uncoupling concentrations of this compound should ideally be significantly lower than its cytotoxic concentrations.

Conclusion

This compound holds considerable potential as a chemical probe for studying mitochondrial function due to its likely role as a mitochondrial uncoupler. Its structural similarity to niclosamide provides a strong rationale for its mechanism of action. This guide has provided a comprehensive framework for researchers to begin investigating the effects of this compound on mitochondrial bioenergetics. The detailed protocols for assessing cellular respiration, mitochondrial membrane potential, and ATP levels, along with the necessary considerations for cytotoxicity, will enable a thorough characterization of this compound as a valuable tool in mitochondrial research. Future studies should focus on generating specific quantitative data for this compound to further solidify its utility as a precise chemical probe.

References

- 1. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP -ORCA [orca.cardiff.ac.uk]

- 4. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput screen of real-time ATP levels in individual cells reveals mechanisms of energy failure - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Protonophore Activity of Niclofolan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclofolan is a halogenated salicylanilide, a class of compounds recognized for their anthelmintic properties. The primary mechanism of action for this compound and related salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms. This is achieved through their activity as protonophores, which disrupts the proton motive force essential for ATP synthesis. This technical guide provides an in-depth exploration of the core protonophore activity of this compound, presenting quantitative data from closely related compounds, detailed experimental protocols for assessing its effects, and visualizations of the key pathways and experimental workflows.

Core Mechanism: Protonophore Activity

Protonophores are lipid-soluble weak acids that can transport protons across biological membranes, dissipating the electrochemical proton gradient. In the context of mitochondria, this process uncouples the electron transport chain from ATP synthesis. The energy released from the electron transport chain is dissipated as heat instead of being used to generate ATP.

The general mechanism for a protonophore like this compound involves the following steps:

-

Protonation: In the acidic intermembrane space, the anionic form of this compound picks up a proton.

-

Diffusion: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane.

-

Deprotonation: Upon reaching the alkaline mitochondrial matrix, the molecule releases the proton.

-

Return: The anionic form of this compound then diffuses back across the inner membrane to the intermembrane space, ready to repeat the cycle.

This cyclical transport of protons collapses the mitochondrial membrane potential, leading to a futile cycle of respiration without ATP production, ultimately causing energy depletion and cell death in the target parasite.

Quantitative Data on Salicylanilide Protonophore Activity

| Parameter | Compound | Value | Organism/System |

| EC50 for Uncoupling Oxidative Phosphorylation | Niclosamide | 0.04 µM[1] | Isolated mouse liver mitochondria |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the protonophore activity of a compound like this compound.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This assay directly measures the effect of a compound on mitochondrial respiration. Uncouplers like this compound are expected to increase the OCR to its maximum rate.

Objective: To determine the concentration-dependent effect of this compound on the oxygen consumption rate of isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2)

-

Respiratory substrates (e.g., succinate, glutamate/malate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

This compound stock solution (in DMSO)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation.

-

Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Mitochondria Addition: Add a standardized amount of isolated mitochondria to each chamber.

-

State 2 Respiration: Add a respiratory substrate (e.g., 5 mM succinate) to initiate electron transport and measure the basal oxygen consumption rate (State 2).

-

State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease to State 4.

-

Uncoupling Effect: Titrate this compound at various concentrations into the chamber and record the stimulation of the oxygen consumption rate. The maximum rate achieved is the uncoupled respiration rate.

-

Data Analysis: Plot the oxygen consumption rate against the this compound concentration to determine the EC50 value.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay measures the disruption of the mitochondrial membrane potential caused by the protonophore activity of this compound.

Objective: To quantify the effect of this compound on the mitochondrial membrane potential.

Materials:

-

Cultured cells or isolated mitochondria

-

Fluorescent cationic dyes sensitive to ΔΨm (e.g., TMRM, TMRE, or JC-1)

-

FCCP (a known uncoupler, as a positive control)

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell/Mitochondria Preparation: Plate cells in a suitable format (e.g., 96-well plate) or prepare a suspension of isolated mitochondria.

-

Dye Loading: Incubate the cells or mitochondria with the fluorescent dye (e.g., 20 nM TMRM) for a specified period to allow for its accumulation in the mitochondria, driven by the membrane potential.

-

Compound Treatment: Treat the dye-loaded cells or mitochondria with various concentrations of this compound and a positive control (FCCP).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

-

Data Analysis: Normalize the fluorescence intensity to the control and plot it against the this compound concentration to determine the dose-response relationship.

Measurement of ATP Synthesis Rate

This assay directly quantifies the inhibitory effect of this compound on mitochondrial ATP production.

Objective: To measure the rate of ATP synthesis in the presence of varying concentrations of this compound.

Materials:

-

Isolated mitochondria

-

Assay buffer containing respiratory substrates and ADP

-

This compound stock solution (in DMSO)

-

Luciferin/Luciferase-based ATP detection kit

-

Luminometer

Procedure:

-

Mitochondria Preparation: Prepare a suspension of isolated mitochondria at a known protein concentration.

-

Reaction Setup: In a luminometer-compatible plate, add the assay buffer, respiratory substrates, and ADP.

-

Compound Addition: Add different concentrations of this compound to the wells.

-

Initiate Reaction: Add the isolated mitochondria to each well to start the ATP synthesis reaction.

-

ATP Measurement: At specific time points, add the luciferin/luciferase reagent, which will produce a light signal proportional to the amount of ATP present.

-

Data Analysis: Measure the luminescence using a luminometer. Calculate the rate of ATP synthesis and plot it against the this compound concentration to determine its inhibitory effect.

Visualizations

Signaling Pathway of Protonophore Action

Caption: Mechanism of this compound as a protonophore.

Experimental Workflow for OCR Measurement

Caption: Workflow for measuring mitochondrial oxygen consumption.

Logical Relationship of Protonophore Activity

Caption: Consequences of this compound's protonophore activity.

Conclusion

This compound exerts its anthelmintic effect primarily through its function as a protonophore, disrupting the vital process of oxidative phosphorylation in the mitochondria of parasites. This guide has detailed the mechanism of action, provided key quantitative data from a closely related compound, and outlined robust experimental protocols to assess this activity. The provided visualizations offer clear representations of the molecular mechanism, experimental procedures, and the physiological consequences of this compound's protonophore action. This information serves as a valuable resource for researchers and professionals in the field of drug development and parasitology.

References

Unraveling the Bioenergetic Impact of Niclofolan: A Technical Guide to its Effects on Cellular Respiration and ATP Synthesis

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the cellular and molecular mechanisms of Niclofolan, a salicylanilide anthelmintic. This whitepaper details the compound's profound impact on mitochondrial function, specifically its role as an uncoupler of oxidative phosphorylation, leading to a disruption of cellular energy production.

This compound, a chlorinated salicylanilide derivative, is a potent mitochondrial uncoupler. Its primary mechanism of action involves the dissipation of the proton gradient across the inner mitochondrial membrane, a critical process for the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency. This uncoupling action leads to a cascade of events, including an increase in the rate of oxygen consumption by the electron transport chain and a concomitant decrease in ATP synthesis. Evidence also suggests that this compound may directly inhibit succinate dehydrogenase (Complex II) of the electron transport chain, further disrupting cellular respiration.

This technical guide provides a detailed examination of the experimental evidence elucidating this compound's effects, complete with quantitative data and methodologies for key in vitro assays.

Quantitative Impact of this compound on Mitochondrial Function

The following table summarizes the quantitative effects of this compound on key parameters of mitochondrial respiration and energy production. It is important to note that specific values can vary depending on the experimental model and conditions. The data presented here is synthesized from various in vitro studies on this compound and closely related salicylanilides to provide a comparative overview.

| Parameter | Effect of this compound | Typical Concentration Range | Quantitative Data (Example) |

| Oxygen Consumption Rate (OCR) | Stimulates basal and maximal respiration | Sub-micromolar to low micromolar | EC50 for uncoupling activity: ~0.1 µM |

| ATP Synthesis | Potent inhibition | Nanomolar to micromolar | IC50 for ATP synthesis inhibition: Not explicitly found for this compound, but expected to be in the nanomolar range based on its uncoupling activity. |

| Mitochondrial Membrane Potential (ΔΨm) | Dissipation / Depolarization | Nanomolar to micromolar | Concentration-dependent decrease in ΔΨm. |

| Succinate Dehydrogenase (Complex II) Activity | Inhibition | Micromolar | IC50: Not explicitly found for this compound. |

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism by which this compound exerts its effects on cellular respiration is through its action as a protonophore. This process is visualized in the signaling pathway diagram below.

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Experimental Protocols

This section details the methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR)

This protocol describes the use of high-resolution respirometry to measure the effect of this compound on the oxygen consumption of isolated mitochondria or intact cells.

Workflow:

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Detailed Steps:

-

Mitochondrial Isolation/Cell Preparation: Isolate mitochondria from fresh tissue (e.g., rat liver) by differential centrifugation or prepare a suspension of intact cells.

-

Protein Concentration: Determine the protein concentration of the mitochondrial or cell suspension using a standard method (e.g., Bradford assay).

-

Respirometer Calibration: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

-

Chamber Loading: Add a known amount of mitochondria or cells to the respirometer chambers containing respiration buffer.

-

Substrate Addition: Add a substrate for the electron transport chain, such as succinate (for Complex II-driven respiration), to initiate basal respiration.

-

Basal Respiration: Record the stable rate of oxygen consumption (State 2).

-

State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis-coupled respiration (State 3).

-

This compound Titration: Perform a stepwise titration of this compound, recording the oxygen consumption rate after each addition to determine the uncoupling effect.

-

Inhibitor Addition: Add specific inhibitors of the electron transport chain (e.g., Antimycin A to inhibit Complex III) to measure non-mitochondrial oxygen consumption.

-

Data Analysis: Calculate the oxygen consumption rates at each stage, normalized to the amount of protein. Plot the dose-response curve for this compound's effect on OCR to determine the EC50 value.

Measurement of ATP Synthesis

This protocol outlines a luminescence-based assay to quantify the inhibition of mitochondrial ATP synthesis by this compound.

Workflow:

Caption: Workflow for measuring ATP synthesis inhibition.

Detailed Steps:

-

Mitochondrial Isolation: Isolate mitochondria as described in the OCR protocol.

-

Reagent Preparation: Prepare the ATP assay reagents, including a luciferin/luciferase solution and an ATP standard curve.

-

Incubation: In a multi-well plate, incubate isolated mitochondria with respiration buffer containing a substrate (e.g., succinate) and ADP.

-

This compound Addition: Add varying concentrations of this compound to the wells.

-

Initiate Synthesis: Allow the ATP synthesis reaction to proceed for a defined period.

-

Lysis: Add a cell lysis reagent to release the newly synthesized ATP.

-

Luminescence Reaction: Add the luciferin/luciferase reagent to each well.

-

Measurement: Immediately measure the luminescence using a plate reader.

-

Standard Curve: Generate a standard curve using known concentrations of ATP.

-

Calculation: Calculate the concentration of ATP produced in each well based on the standard curve.

-

IC50 Determination: Plot the percentage of ATP synthesis inhibition against the this compound concentration to determine the IC50 value.

Signaling Pathways and Downstream Effects

The disruption of the mitochondrial proton gradient and the inhibition of ATP synthesis by this compound trigger a cascade of downstream cellular events. The immediate consequence is a switch to anaerobic glycolysis to compensate for the lack of ATP from oxidative phosphorylation. Prolonged mitochondrial dysfunction can lead to increased production of reactive oxygen species (ROS), activation of stress-activated protein kinases (e.g., AMPK), and ultimately, induction of apoptosis.

Caption: Downstream cellular effects of this compound-induced mitochondrial dysfunction.

Conclusion

This compound's potent uncoupling activity disrupts the fundamental process of cellular energy production. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate effects of this and other mitochondrial toxicants. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics and for assessing the safety profiles of existing compounds.

Methodological & Application

Application Notes and Protocols for Niclofolan in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclofolan is a halogenated salicylanilide, a class of compounds historically recognized for their anthelmintic properties. Recent research into structurally similar salicylanilides, such as niclosamide, has unveiled potent anti-cancer activities, primarily through the inhibition of critical cellular signaling pathways.[1] These findings suggest that this compound may also possess valuable biological activities worthy of investigation in cell-based assays for drug discovery and development. Niclosamide, a compound sharing the core salicylanilide structure with this compound, has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of tumor cell proliferation, survival, and metastasis.[1][2][3]

This document provides detailed protocols for in vitro cell-based assays to characterize the potential biological effects of this compound, leveraging established methodologies for the closely related compound, niclosamide. The provided protocols will guide researchers in assessing cytotoxicity, induction of apoptosis, and modulation of the STAT3 signaling pathway.

Note: Due to the limited availability of specific in vitro data for this compound in cancer cell lines, the quantitative data and specific concentrations provided in these protocols are based on published studies of the structurally related compound, niclosamide. Researchers should consider these as starting points and perform dose-response experiments to determine the optimal concentrations for this compound.

Data Presentation: Quantitative Data Summary for Niclosamide